
Dacomitinib metabolite M2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dacomitinib metabolite M2 is also known as Dacomitinib cysteine conjugate. Dacomitinib is second-generation EGFR TKI designed to inhibit both the wild-type (WT) EGFR and EGFR T790M. Dacomitinib can be used in lung cancer.
Applications De Recherche Scientifique
Chemical Properties and Metabolism
Dacomitinib metabolite M2, with the chemical formula C27H32ClFN6O4S, is formed through metabolic processes involving cytochrome P450 enzymes. The primary metabolic pathway for Dacomitinib involves oxidation and conjugation, leading to several metabolites, including M2. Understanding these properties is crucial for assessing its efficacy and safety profile in clinical settings .
Cancer Treatment
This compound shows promise in enhancing the therapeutic effects of Dacomitinib in patients with NSCLC. Research indicates that while Dacomitinib effectively inhibits EGFR mutations, its metabolites may also contribute to this inhibition through different mechanisms. For instance, studies have shown that the metabolite can maintain anti-tumor activity even in cases where resistance to Dacomitinib develops .
Metabolic Stability Studies
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed to quantify this compound in biological samples. This assay plays a critical role in assessing the metabolic stability of Dacomitinib and its metabolites, thereby aiding in the evaluation of their pharmacokinetic profiles during drug development .
Case Study 1: Efficacy in Later-Line Settings
A real-world study analyzed the effectiveness of Dacomitinib in patients with advanced NSCLC who had previously undergone treatment with other tyrosine kinase inhibitors (TKIs). The findings suggested that Dacomitinib, along with its metabolites like M2, remained effective even after prior treatments had failed. Patients exhibited improved progression-free survival rates when treated with Dacomitinib compared to other options .
Case Study 2: Resistance Mechanisms
Another study highlighted that some patients who developed rare compound mutations after osimertinib treatment showed limited benefit from Dacomitinib. However, the role of this compound in overcoming these resistance mechanisms warrants further investigation to determine its potential as an alternative treatment strategy .
Economic Analysis
A cost-effectiveness analysis revealed that Dacomitinib is a viable treatment option from a healthcare perspective, particularly when considering its overall efficacy and the role of its metabolites. The analysis included various health states and assessed quality-adjusted life years (QALYs), indicating that incorporating this compound into treatment regimens could enhance economic outcomes by improving patient survival rates at a reasonable cost .
Analyse Des Réactions Chimiques
Metabolic Formation Pathways
Dacomitinib undergoes phase I metabolism primarily via piperidine ring hydroxylation and quinazoline ring reduction . Metabolite M2 is generated through:
- α-Oxidation of the piperidine ring : Catalyzed by cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4), leading to hydroxylation at the α-carbon of the piperidine moiety .
- Demethylation : Oxidative removal of a methyl group from the parent compound, facilitated by CYP2D6 .
This metabolite retains the core quinazoline structure but features a hydroxylated piperidine ring (Table 1).
Table 1: Key Characteristics of Dacomitinib Metabolite M2
Property | Value/Description | Source |
---|---|---|
Molecular ion (m/z) | 484 | |
Retention time (min) | 39.5 | |
Major fragment ions | 385, 319, 166, 138 | |
Metabolic reaction | α-Oxidation at piperidine ring | |
Enzyme involvement | CYP2D6 > CYP3A4 |
Structural Elucidation via LC-MS/MS
Collision-induced dissociation (CID) of metabolite M2 (m/z 484) reveals:
- Fragment ions at m/zm/zm/z 166 and 138 : Indicate hydroxylation at the piperidine ring (part A of the structure) .
- Fragment ions at m/zm/zm/z 385 and 319 : Confirm no modification to the quinazoline ring (part B) .
This hydroxylation increases polarity, altering pharmacokinetic properties such as solubility and clearance .
Bioactivation and Reactive Intermediate Formation
Metabolite M2 is implicated in bioactivation pathways that generate reactive intermediates:
Iminium Ion Formation
- Mechanism : Hydroxylation of the piperidine ring leads to dehydration, forming a reactive iminium ion.
- Detection : Captured as a cyano adduct (m/z 495) using potassium cyanide (KCN) .
- Significance : Iminium ions may covalently bind to cellular proteins or DNA, potentially contributing to organ toxicity .
Aldhyde Intermediate Formation
- Mechanism : Oxidative dealkylation of the butenamide group produces an unstable aldehyde.
- Detection : Stabilized as an oxime adduct (m/z 362) using methoxylamine .
- Significance : Aldehydes can form adducts with glutathione, depleting antioxidant defenses and inducing oxidative stress .
Table 2: Reactive Intermediates Linked to Metabolite M2
Intermediate Type | Adduct m/z | Capturing Agent | Metabolic Pathway |
---|---|---|---|
Iminium ion | 495 | KCN | Piperidine ring oxidation |
Aldehyde | 362 | Methoxylamine | Butenamide dealkylation |
Enzymatic Interactions and Clinical Implications
- CYP2D6 inhibition : Dacomitinib strongly inhibits CYP2D6, reducing its own metabolism and increasing exposure to M2 .
- Drug-drug interactions : Concomitant use with CYP2D6 substrates (e.g., antidepressants) may elevate toxicity risks .
- Toxicity profile : Reactive intermediates derived from M2 correlate with adverse effects like dermatitis, diarrhea, and hepatotoxicity .
Comparative Metabolic Pathways
Phase I metabolites of dacomitinib include:
- DCB484 (M2) : Piperidine hydroxylation.
- DCB472 : Quinazoline ring reduction.
- DCB486a/b : Combined hydroxylation and reduction.
M2 is the most abundant circulating metabolite, contributing to both efficacy and dose-limiting toxicities .
Propriétés
Numéro CAS |
1262034-38-7 |
---|---|
Formule moléculaire |
C27H32ClFN6O4S |
Poids moléculaire |
591.1 |
Nom IUPAC |
(2R)-2-amino-3-[4-[[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]amino]-4-oxo-1-piperidin-1-ylbutan-2-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C27H32ClFN6O4S/c1-39-24-12-22-18(26(32-15-31-22)33-16-5-6-20(29)19(28)9-16)11-23(24)34-25(36)10-17(40-14-21(30)27(37)38)13-35-7-3-2-4-8-35/h5-6,9,11-12,15,17,21H,2-4,7-8,10,13-14,30H2,1H3,(H,34,36)(H,37,38)(H,31,32,33)/t17?,21-/m0/s1 |
Clé InChI |
JACXJKYDLZNKQS-LFABVHOISA-N |
SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)CC(CN4CCCCC4)SCC(C(=O)O)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Dacomitinib metabolite M2; UNII-SOA52D3NLL; Dacomitinib cysteine conjugate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.